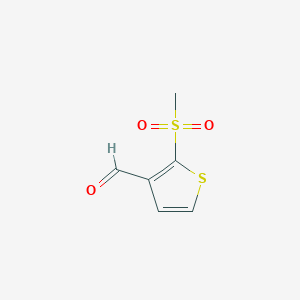

2-Methanesulfonylthiophene-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

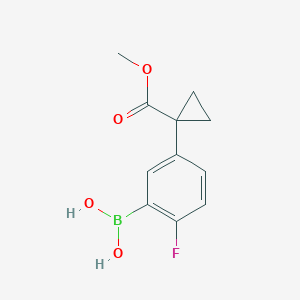

“2-Methanesulfonylthiophene-3-carbaldehyde” is a chemical compound with the molecular formula C6H6O3S2. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, a methanesulfonyl group (-SO2CH3), and a carbaldehyde group (-CHO) at the 2nd and 3rd positions respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, with the methanesulfonyl and carbaldehyde groups attached at the 2nd and 3rd positions respectively .Scientific Research Applications

Methane Utilization and Environmental Impact

Methane as a Resource

Methane is an abundant natural gas with significant potential for biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable compounds through the action of methanotrophs. These bacteria utilize methane as their sole carbon source, offering a biological route to convert methane into useful products, potentially contributing to carbon sequestration and addressing greenhouse gas emissions (Strong, Xie, & Clarke, 2015).

Catalytic Processes

Homogeneous Functionalization of Methane

The development of processes for the direct conversion of methane to more valuable chemicals represents a significant challenge in chemistry. Research in this area focuses on creating less expensive and cleaner processes for methane functionalization, with potential applications in fuel and chemical production. Various mechanisms, including electrophilic CH bond activation and oxidative additions to transition metal complexes, are explored for their ability to break the strong CH bond of methane under moderate conditions (Gunsalus et al., 2017).

Environmental Technologies

CO2 Utilization

Technologies for the reclamation of CO2, a potent greenhouse gas, have gained attention as means to mitigate climate change impacts. Converting CO2 into valuable chemicals and fuels, such as methanol and dimethyl ether, through reactions with methane represents an area of active research. This approach not only addresses environmental concerns but also contributes to the sustainable development of chemical resources (Yang & Wang, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methylsulfonylthiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIWKBUXMZQDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonylthiophene-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)